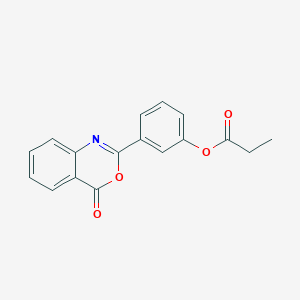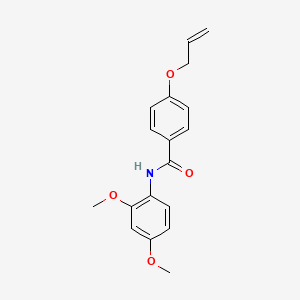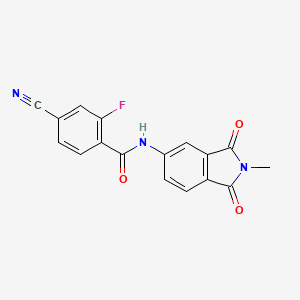
3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate
Overview
Description
3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate, also known as OBPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. OBPA is a derivative of benzoxazine, a heterocyclic compound that contains a benzene ring fused with an oxazine ring.
Scientific Research Applications
3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. This compound has also been investigated as a potential drug delivery system due to its ability to form stable complexes with certain drugs. In agriculture, this compound has been used as a pesticide and a plant growth regulator. This compound has also been studied for its potential applications in material science, such as in the synthesis of polymers and composites.
Mechanism of Action
3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate exerts its biological activities through various mechanisms. In bacteria, this compound has been shown to disrupt the cell membrane and inhibit the synthesis of peptidoglycan, a component of the bacterial cell wall. In fungi, this compound has been shown to inhibit the synthesis of ergosterol, a component of the fungal cell membrane. In viruses, this compound has been shown to inhibit the replication of the virus by interfering with the viral entry and release processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In bacteria, this compound has been shown to cause membrane depolarization and increase the permeability of the cell membrane. In fungi, this compound has been shown to cause the leakage of intracellular components and disrupt the fungal cell membrane. In viruses, this compound has been shown to inhibit the attachment and entry of the virus into the host cell.
Advantages and Limitations for Lab Experiments
3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has several advantages for lab experiments, such as its stability, solubility, and ease of synthesis. However, this compound also has some limitations, such as its toxicity and potential side effects on living organisms. Therefore, careful consideration should be taken when handling and using this compound in lab experiments.
Future Directions
There are several future directions for the study of 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate. One direction is to investigate the potential use of this compound as a drug delivery system for various drugs. Another direction is to study the potential applications of this compound in material science, such as in the synthesis of biodegradable polymers. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects on living organisms.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. This compound has shown promising results in various studies, and further research is needed to fully understand its potential applications.
properties
IUPAC Name |
[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-2-15(19)21-12-7-5-6-11(10-12)16-18-14-9-4-3-8-13(14)17(20)22-16/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCRRGPKEGMWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate](/img/structure/B4411521.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4411529.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1-butanamine hydrochloride](/img/structure/B4411543.png)

![1-{2-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411556.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4411573.png)




![N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411613.png)

![2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4411620.png)